tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate: is a complex organic compound characterized by the presence of multiple functional groups, including azido, tert-butoxycarbonyl, and fluorine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the azido group, the tert-butoxycarbonyl (Boc) protecting group, and the fluorine atom. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Substitution Reactions: Formation of substituted amines or thiols.
Reduction Reactions: Formation of primary amines.
Deprotection Reactions: Formation of the free amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate serves as a valuable intermediate for the preparation of more complex molecules. Its unique functional groups allow for selective transformations, making it a versatile building block.
Biology and Medicine: The azido group can be used for bioorthogonal chemistry, enabling the selective labeling of biomolecules in living systems .
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as fluorinated polymers or azido-functionalized surfaces.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The Boc group serves as a protecting group, which can be removed to reveal reactive amine functionalities. The fluorine atom can influence the compound’s reactivity and stability through electronic effects .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl 2-{(2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyl}-2-{[4-(2-pyridinyl)phenyl]methyl}-1,1-dimethylethyl ester
Uniqueness: tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate is unique due to the combination of its azido, Boc, and fluorine groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H25FN4O4 |
---|---|
Molekulargewicht |
332.37 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-5-azido-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H25FN4O4/c1-13(2,3)22-11(20)10(7-9(15)8-17-19-16)18-12(21)23-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,18,21)/t9-,10+/m1/s1 |
InChI-Schlüssel |
KVHPLNIYOJMNJS-ZJUUUORDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](C[C@H](CN=[N+]=[N-])F)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC(CN=[N+]=[N-])F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.